

Application Notes and Protocols: Laboratory-Scale Synthesis of Substituted Thiazoles

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Compound of Interest

Compound Name: 4-Methyl-5-vinylthiazole

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Thiazole derivatives are a cornerstone in medicinal chemistry and materials science, exhibiting a wide range of biological activities and valuable electronic properties. This document provides detailed protocols for the laboratory-scale synthesis of substituted thiazoles, focusing on versatile and widely used methodologies.

Introduction

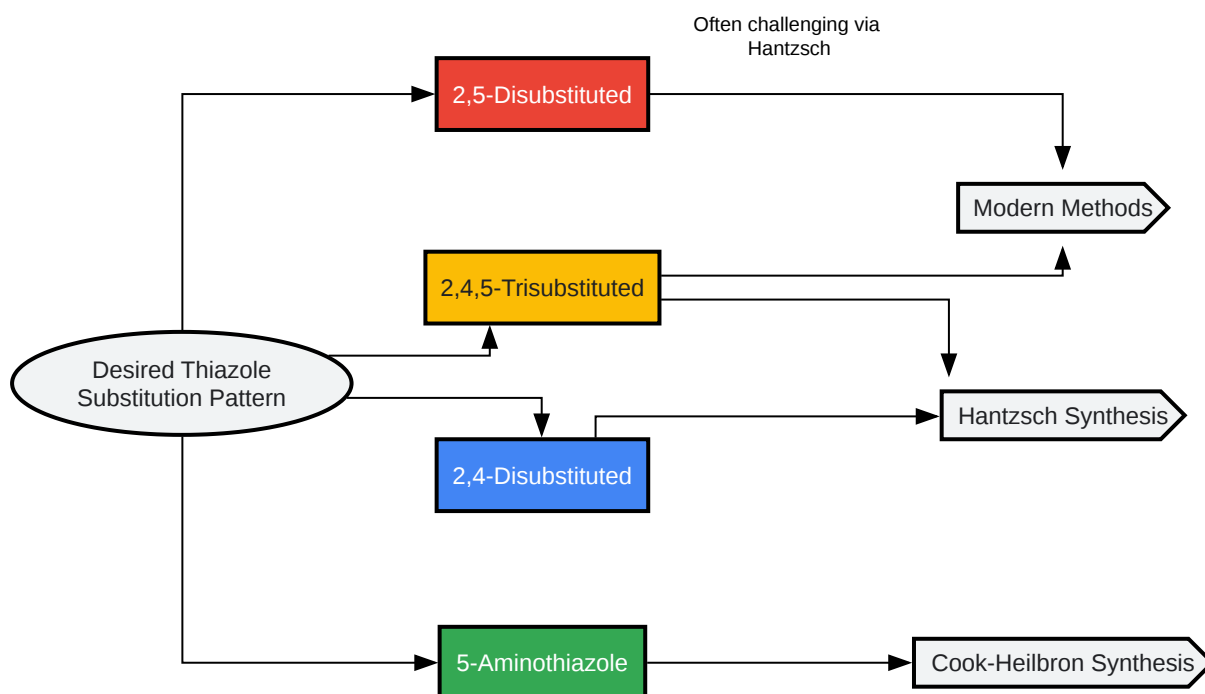
The thiazole ring is a privileged heterocyclic scaffold found in numerous natural products and synthetic compounds with diverse applications, including as anticancer, antifungal, antibacterial, and anti-inflammatory agents.^{[1][2]} The ability to efficiently synthesize substituted thiazoles is therefore of significant interest to researchers in organic and medicinal chemistry. This document outlines key synthetic strategies, including the classical Hantzsch and Cook-Heilbron syntheses, as well as modern approaches for the preparation of variously substituted thiazoles.

Synthetic Strategies Overview

The choice of synthetic route for a substituted thiazole largely depends on the desired substitution pattern. The Hantzsch synthesis is a robust method for a variety of substitution patterns, while the Cook-Heilbron synthesis is particularly useful for accessing 5-aminothiazoles.^{[3][4]} Modern methods offer alternative pathways, sometimes with milder

conditions or access to substitution patterns that are challenging to obtain via classical routes.

[5][6]



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